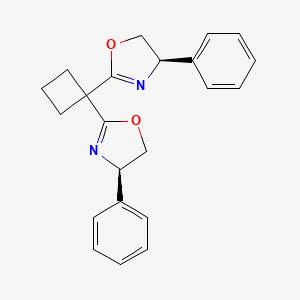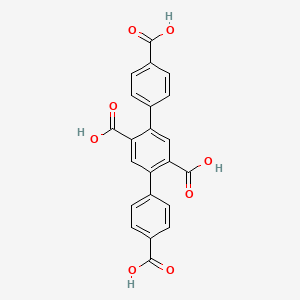
2,5-bis(4-carboxyphenyl)terephthalic acid
描述
[1,1’4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid: is an aromatic compound consisting of three benzene rings connected linearly. This compound is characterized by the presence of four carboxylic acid groups attached to the benzene rings at specific positions. It is a member of the terphenyl family, which is known for its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid typically involves the following steps:
Formation of Terphenyl Core: The terphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a biphenyl compound reacts with a phenylboronic acid derivative in the presence of a palladium catalyst.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through a series of oxidation reactions. For example, the methyl groups on the benzene rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones, hydroquinones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated terphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It is used in the synthesis of high-performance polymers and organic frameworks due to its rigid structure and multiple functional groups.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its aromatic structure and potential for functionalization.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with enhanced thermal and mechanical properties.
Electronics: It is explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers to form active catalytic species. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
- [1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid
- [1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid
- [1,1’:4’,1’‘-Terphenyl]-3,3’‘,4,4’'-tetracarboxylic acid
Uniqueness:
- Positional Isomerism: The unique positioning of the carboxylic acid groups in [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid imparts distinct chemical and physical properties compared to its isomers.
- Functional Group Density: The presence of four carboxylic acid groups allows for extensive functionalization and derivatization, making it a versatile building block in synthetic chemistry.
属性
IUPAC Name |
2,5-bis(4-carboxyphenyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-18(22(29)30)16(10-17(15)21(27)28)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSDUJSGRUNTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8144282.png)
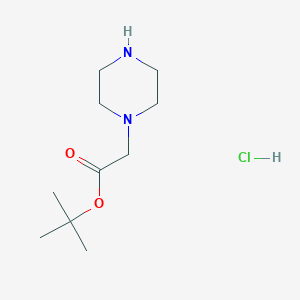
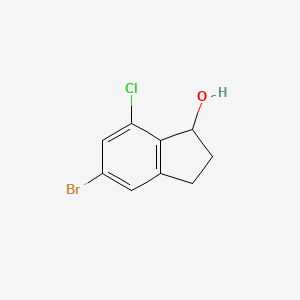
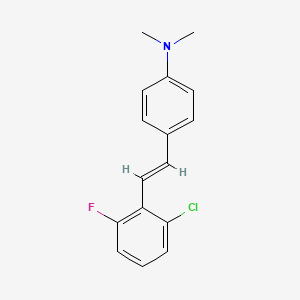
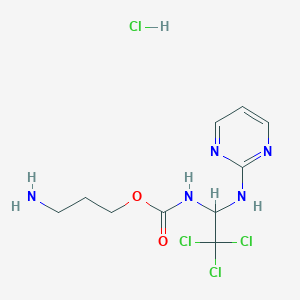
![2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B8144318.png)
![3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B8144324.png)

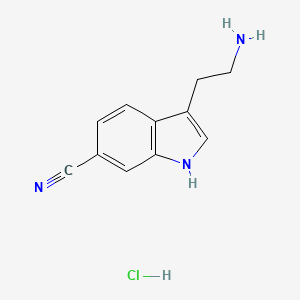
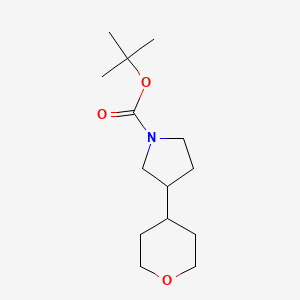
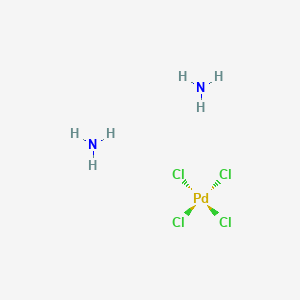
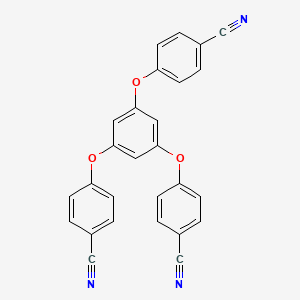
![6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin](/img/structure/B8144365.png)
